N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide
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Overview
Description
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide is a complex organic compound that features a benzothiophene moiety, a hydroxypropyl group, and an isopropoxybenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the Pd-catalyzed coupling reactions and electrophilic cyclization reactions . The hydroxypropyl group can be introduced via a nucleophilic substitution reaction, and the isopropoxybenzamide moiety can be attached through an amide coupling reaction using reagents such as EDCI or HATU in the presence of a base like DIPEA .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or DMP.
Reduction: The benzothiophene ring can be reduced under hydrogenation conditions using catalysts like Pd/C.
Substitution: The isopropoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)
Reduction: Pd/C (Palladium on carbon), H2 (Hydrogen gas)
Substitution: NaH (Sodium hydride), various nucleophiles
Major Products
Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.
Reduction: Hydrogenated benzothiophene derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The benzothiophene moiety is known to interact with various biological targets, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-isopropoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its hydroxypropyl and isopropoxybenzamide moieties provide additional sites for chemical modification, enhancing its versatility in various applications.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3S/c1-14(2)25-17-10-8-15(9-11-17)20(23)22-13-21(3,24)19-12-16-6-4-5-7-18(16)26-19/h4-12,14,24H,13H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVQZVCNUEWQCBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC(C)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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